(2S)-3-phenoxypropane-1,2-diol

Description

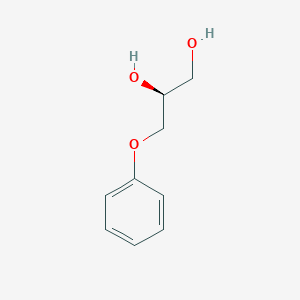

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIYTUXOKTMDM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-3-phenoxypropane-1,2-diol chemical properties and structure

An In-Depth Technical Guide to (2S)-3-Phenoxypropane-1,2-diol: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a chiral aromatic ether of significant interest to the pharmaceutical industry. We delve into its core chemical structure, stereospecific properties, and spectroscopic profile. A central focus is the detailed examination of its stereoselective synthesis, presenting a field-proven protocol that emphasizes mechanistic rationale and self-validating quality control. Furthermore, this guide explores its primary application as a crucial building block in the development of enantiopure β-adrenergic blocking agents (β-blockers) and its relevance as an analytical standard in drug manufacturing. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of chiral intermediates.

Introduction and Significance

The aryloxypropanediol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Within this class, the chirality of the propanediol moiety is often a critical determinant of therapeutic efficacy and safety. This compound is the specific S-enantiomer of 3-phenoxypropane-1,2-diol, a molecule that serves as a high-value chiral intermediate.

Its principal importance lies in its role as a precursor to a range of (S)-β-blockers, a class of drugs widely prescribed for cardiovascular conditions such as hypertension, angina, and arrhythmia. The stereochemistry at the C2 position is paramount, as the desired β-blocking activity typically resides in the S-enantiomer. Consequently, robust and stereocontrolled synthetic routes to this compound are essential for pharmaceutical development. Moreover, its racemic form, 3-phenoxypropane-1,2-diol, is recognized as a process-related impurity in the synthesis of drugs like Metoprolol, making the pure enantiomer a vital reference standard for quality control and regulatory compliance[1].

Molecular Structure and Stereochemistry

The defining feature of this compound is the presence of a single stereocenter at the second carbon (C2) of the propane-1,2-diol chain, conferring its optical activity.

-

IUPAC Name: this compound[2]

-

Synonyms: (S)-3-Phenoxypropane-1,2-diol, (S)-1-Phenoxy-2,3-propanediol[2]

-

Canonical SMILES: C1=CC=C(C=C1)OCO[2]

-

InChIKey: FNQIYTUXOKTMDM-QMMMGPOBSA-N[2]

The structure consists of a phenyl ring linked via an ether bond to the C3 position of a propane-1,2-diol backbone. The Cahn-Ingold-Prelog priority rules assign the (S) configuration to the stereocenter at C2.

Caption: 2D structure of this compound with the chiral center indicated.

Physicochemical and Spectroscopic Properties

The physical and spectral data are crucial for the identification, qualification, and application of this compound in synthesis and analysis.

Physicochemical Data Summary

| Property | Value | Source |

| Physical State | White crystalline solid/powder | [3] |

| Melting Point | 62-63 °C | [5] |

| Boiling Point | 109-111 °C @ 0.1 mmHg (racemate) | [6] |

| Molecular Weight | 168.19 g/mol | [2][3] |

| logP (XLogP3) | 0.7 (Computed) | [2][3] |

| Vapor Pressure | 2 x 10⁻⁵ mmHg (racemate) | [3] |

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint for structural confirmation and purity assessment.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is characteristic of the structure. Protons on the phenyl ring typically appear as multiplets in the aromatic region (δ 6.9-7.4 ppm). The protons of the propanediol backbone present a more complex pattern due to diastereotopicity and coupling. Literature data reports the following key shifts: δ 6.92–7.37 (m, 5H, Ar-H), 4.12–4.16 (m, 1H, -CH(OH)-), and 4.05–4.11 (m, 2H, -CH₂OAr).[5] The hydroxyl and primary alcohol protons will also be present, often as broad signals.

-

¹³C NMR (in CDCl₃): The carbon spectrum confirms the carbon skeleton. Key reported shifts include: δ 158.82 (C-OAr), 129.92, 121.63, 114.98 (aromatic carbons), 71.09 (-CH(OH)-), 69.26 (-CH₂OAr), and 64.15 (-CH₂OH).[5]

-

Mass Spectrometry (Electron Ionization): The mass spectrum of the racemic compound shows a molecular ion peak (M⁺) at m/z = 168.[3][7] Key fragmentation patterns arise from the cleavage of the ether bond and loss of water or formaldehyde from the diol side chain, leading to characteristic fragments such as m/z 94 (phenoxy radical cation) and 77 (phenyl cation).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the functional groups. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the two hydroxyl groups. Strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ are indicative of the aryl-alkyl ether C-O stretching. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C stretching appears in the 1500-1600 cm⁻¹ region.

Stereoselective Synthesis: A Validated Protocol

The synthesis of enantiopure this compound is most effectively achieved via the stereospecific ring-opening of a chiral epoxide precursor. This approach is superior to the resolution of a racemic mixture, which is inherently less efficient with a maximum theoretical yield of 50% for the desired enantiomer.

Guiding Principle: Epoxide Ring-Opening

The core strategy involves the nucleophilic attack of phenol (or phenoxide) on (S)-glycidol. The choice of catalyst and reaction conditions is critical to ensure high regioselectivity—favoring attack at the less-substituted C3 position—and, most importantly, to preserve the stereochemical integrity of the chiral center. A base-catalyzed reaction is a common and effective method. A published method utilizing piperidine hydrochloride as a catalyst provides an efficient and practical route.[5]

Experimental Workflow Diagram

Caption: Workflow for the stereoselective synthesis and validation of this compound.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, where the final characterization confirms the success of each preceding step.

1. Reaction Setup & Execution

-

To a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), (S)-glycidol (1.0 eq., ensuring high enantiomeric purity, e.g., >97% ee), and a catalytic amount of piperidine hydrochloride (e.g., 0.05 eq.).

-

Causality Insight: Piperidine hydrochloride serves as a mild Lewis acid catalyst that activates the epoxide ring, facilitating a regioselective nucleophilic attack by phenol at the sterically less hindered C3 position. This minimizes the formation of the undesired 2-phenoxy-1,3-propanediol isomer.[5]

-

Heat the reaction mixture (e.g., to 80-90 °C) and stir.

2. Reaction Monitoring (In-Process Control)

-

Periodically withdraw small aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Monitor for the disappearance of the starting materials (glycidol and phenol).

-

Trustworthiness Pillar: This step is crucial for ensuring the reaction proceeds to completion. Stopping the reaction prematurely leads to complex purification challenges, while excessive heating can cause side reactions. Complete conversion is the first validation point.

3. Work-up and Crude Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification

-

Purify the crude material using silica gel column chromatography. Elute with a solvent system such as a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

-

The product can be further purified by recrystallization if necessary.[5]

5. Characterization and Quality Control (Self-Validation)

-

Structural Confirmation: Record ¹H NMR, ¹³C NMR, and Mass Spectra. The data must match the known values for this compound, confirming the correct chemical structure and regioselectivity of the synthesis.

-

Purity Assessment: Determine the chemical purity using HPLC or GC analysis.

-

Stereochemical Integrity: This is the most critical validation step. Analyze the final product using chiral HPLC. The enantiomeric excess (% ee) of the product should be identical to that of the starting (S)-glycidol.[5] This confirms that the reaction proceeded without racemization, thereby validating the stereospecificity of the entire process.

-

Physical Constant: Measure the melting point. A sharp melting point at the expected temperature (62-63 °C) is indicative of high purity.[5]

Applications in Pharmaceutical Development

The utility of this compound is primarily centered on its role as a versatile chiral precursor.

-

Synthesis of (S)-β-Blockers: The 1,2-diol moiety is a perfect handle for further chemical elaboration. A common synthetic strategy involves converting the primary alcohol to a leaving group (e.g., tosylate or mesylate) or activating the diol to form a new epoxide. This new epoxide can then be opened by an appropriate amine (e.g., isopropylamine) to install the amino alcohol pharmacophore characteristic of many β-blockers.

-

Analytical Reference Standard: In the manufacturing of drugs like metoprolol, the racemic 3-phenoxypropane-1,2-diol can arise as a process impurity.[1] The enantiopure (2S)- and (2R)-isomers are therefore invaluable as certified reference materials for developing and validating analytical methods (e.g., chiral chromatography) to detect and quantify such impurities, a requirement for regulatory filings.

-

Exploratory Research: The broader class of aryloxypropanediols exhibits diverse biological activities, including anti-inflammatory and muscle relaxant properties.[8][9] this compound can serve as a starting point for the synthesis of novel derivatives in drug discovery programs aimed at exploring these or other therapeutic areas.

Safety and Handling

Based on available safety data for the racemic mixture, this compound is not classified as a hazardous substance under GHS/CLP regulations.[10] However, standard laboratory safety practices are essential.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[11] Avoid contact with skin and eyes.

-

Storage: The compound may be hygroscopic.[12] Store in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

This compound is more than a simple chemical entity; it is a cornerstone chiral building block for modern pharmaceutical synthesis. Its value is defined by its specific stereochemistry, which is directly translated into the biological activity of numerous life-saving β-blocker medications. A thorough understanding of its properties, coupled with a robust and validated stereoselective synthesis protocol, is critical for any scientist or researcher working in drug development. This guide provides the foundational knowledge and practical insights necessary to effectively synthesize, characterize, and utilize this important molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Phenoxy-1,2-propanediol. National Center for Biotechnology Information. [Link]

-

PubChem. (2S,3R)-3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol. National Center for Biotechnology Information. [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheet 3-Phenoxypropane-1,2-diol. [Link]

-

PubChem. (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]

-

SynZeal. (n.d.). 3-phenoxypropane-1,2-diol. [Link]

-

Kaplan, M., et al. (2005). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. Journal of Chemical Research. [Link]

-

Matrix Fine Chemicals. (n.d.). 3-PHENOXYPROPANE-1,2-DIOL. [Link]

-

SynThink Research Chemicals. (n.d.). 3-(2-methoxyphenoxy)propane-1,2-diol. [Link]

-

Wang, Y., et al. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E. [Link]

-

NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST Chemistry WebBook. [Link]

-

ATB. (n.d.). (2R)-3-(2-Methoxyphenoxy)-1,2-propanediol. Automated Topology Builder. [Link]

-

Wiley. (n.d.). 3-Phenoxy-1,2-propanediol. SpectraBase. [Link]

-

PubChem. Magnesium phosphate, monobasic, anhydrous. National Center for Biotechnology Information. [Link]

-

RSC Publishing. (2012). Synthesis of 3-alkoxypropan-1,2-diols from glycidol. Green Chemistry. [Link]

-

Nature. (2022). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. [Link]

-

Yu, T., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology. [Link]

Sources

- 1. 3-phenoxypropane-1,2-diol | 538-43-2 | SynZeal [synzeal.com]

- 2. This compound | C9H12O3 | CID 853635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-PHENOXYPROPANE-1,2-DIOL | CAS 538-43-2 [matrix-fine-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,2-Propanediol, 3-phenoxy- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Spectroscopic and Methodological Guide to (2S)-3-phenoxypropane-1,2-diol

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3-phenoxypropane-1,2-diol is a chiral aromatic diol of significant interest in medicinal chemistry. Its structural motif is a key building block in the synthesis of various pharmaceuticals, most notably as a precursor to chiral beta-blockers. The stereochemistry at the C2 position is crucial, as the biological activity of many of these drugs is highly enantioselective. Consequently, the precise and accurate characterization of the (2S)-enantiomer is paramount for drug development, quality control, and regulatory compliance.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and provides detailed, self-validating experimental protocols.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| CAS Number | 139165-57-4 | [1] |

| Chiral Center | C2 |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral molecule like this compound, NMR provides not only information about the carbon-hydrogen framework but can also be used to assess enantiomeric purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for (S)-3-phenoxypropane-1,2-diol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results for the (S)-enantiomer. The following is a representative interpretation based on the racemic mixture. | |||

| ~7.35-7.25 | m | 2H | Ar-H (meta) |

| ~7.00-6.90 | m | 3H | Ar-H (ortho, para) |

| ~4.10 | m | 1H | CH (C2) |

| ~4.00 | dd | 1H | OCH₂ (C3) |

| ~3.90 | dd | 1H | OCH₂ (C3) |

| ~3.70 | d | 2H | CH₂OH (C1) |

| ~2.5-3.0 | br s | 2H | OH |

Source: Representative data for the racemic mixture can be found on ChemicalBook and PubChem.[3][4]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The aromatic protons of the phenoxy group typically appear as a complex multiplet between 6.90 and 7.35 ppm. The protons on the propane-1,2-diol backbone are diastereotopic due to the chiral center at C2. This means that even in an achiral solvent, the two protons of the C3 methylene group (adjacent to the phenoxy group) are chemically non-equivalent and will appear as a pair of doublets of doublets (dd). Similarly, the C1 methylene protons will also exhibit diastereotopicity. The methine proton at the chiral center (C2) will appear as a multiplet due to coupling with the adjacent methylene protons. The hydroxyl protons often appear as broad singlets and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for 3-phenoxypropane-1,2-diol (Racemic)

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Ar-C (quaternary, C-O) |

| ~129.5 | Ar-CH (meta) |

| ~121.2 | Ar-CH (para) |

| ~114.5 | Ar-CH (ortho) |

| ~70.8 | CH (C2) |

| ~69.5 | OCH₂ (C3) |

| ~63.8 | CH₂OH (C1) |

Source: Representative data for the racemic mixture can be found on SpectraBase.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The spectrum shows the expected number of carbon signals. The aromatic carbons resonate in the typical downfield region (114-159 ppm), with the carbon attached to the ether oxygen appearing at the lowest field. The three aliphatic carbons of the propanediol moiety appear in the upfield region (63-71 ppm). The chemical shifts are sensitive to the electronic environment, and these values are consistent with the proposed structure. For the pure (2S)-enantiomer, the ¹³C NMR spectrum in an achiral solvent will be identical to that of the racemate.

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Trustworthiness: Self-Validating System

The consistency of the integration values in the ¹H NMR spectrum with the number of protons in the molecule, and the number of signals in the ¹³C NMR spectrum with the number of unique carbon atoms, provides a self-validating check on the compound's identity and purity.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Table 3: Key IR Absorptions for 3-phenoxypropane-1,2-diol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2950 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O-C stretch (aryl ether) |

| ~1040-1080 | Strong | C-O stretch (alcohols) |

Source: Representative data for the racemic mixture can be found on PubChem and SpectraBase.[2][3]

Expertise & Experience: Interpreting the IR Spectrum

The most prominent feature in the IR spectrum of 3-phenoxypropane-1,2-diol is the broad, strong absorption band in the 3300-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely involved in hydrogen bonding. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions around 1600 and 1500 cm⁻¹. The strong absorption around 1240 cm⁻¹ is indicative of the aryl ether C-O-C stretching, and the strong bands in the 1040-1080 cm⁻¹ region are due to the C-O stretching of the primary and secondary alcohol groups. The IR spectrum of the (2S)-enantiomer will be identical to that of the racemate.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample (solid or neat liquid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Instrumentation:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.

-

Pressure Application: Use the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.

Trustworthiness: Self-Validating System

The presence of all the expected characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups provides a high degree of confidence in the structural identity of the compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Table 4: Key Mass Spectrometry Data for 3-phenoxypropane-1,2-diol (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 168 | ~18 | [M]⁺ (Molecular Ion) |

| 107 | ~20 | [C₇H₇O]⁺ |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | ~21 | [C₆H₅]⁺ (Phenyl cation) |

Source: Data for the racemic mixture can be found on the NIST WebBook and PubChem.[5][6]

Expertise & Experience: Interpreting the Mass Spectrum

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 168 is observed, confirming the molecular weight of the compound. The base peak at m/z 94 corresponds to the phenol radical cation, which is a very stable fragment and is formed by a rearrangement and cleavage of the ether bond. The peak at m/z 77 corresponds to the phenyl cation, formed by the loss of a hydroxyl radical from the phenol fragment. The peak at m/z 107 likely arises from the cleavage of the C2-C3 bond. The mass spectrum of the (2S)-enantiomer is expected to be identical to that of the racemate under standard achiral conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, dichloromethane)

-

Vial for sample preparation

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

-

Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent.

-

GC Method:

-

Set an appropriate temperature program for the GC oven to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Set the ion source temperature to ~230 °C.

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution and start the data acquisition.

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte and extract the mass spectrum.

Trustworthiness: Self-Validating System

The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a highly specific and reliable identification of the compound.

Visualization of Key Concepts

Molecular Structure

Caption: 2D representation of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation of 3-phenoxypropane-1,2-diol.

Conclusion

References

-

Karakaplan, M., Turgut, Y., & Hoşgören, H. (2005). A practical synthesis of chiral 3-aryloxy-1,2-propanediols. Journal of Chemical Research, 2005(1), 41–42. [Link]

-

PubChem. (n.d.). 3-Phenoxy-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Phenoxy-1,2-propanediol. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A practical synthesis of chiral 3... preview & related info | Mendeley [mendeley.com]

- 4. 3-Phenoxy-1,2-propanediol(538-43-2) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Propanediol, 3-phenoxy- [webbook.nist.gov]

Physical properties of (S)-3-phenoxypropane-1,2-diol

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Phenoxypropane-1,2-diol

Introduction

(S)-3-Phenoxypropane-1,2-diol, a chiral aromatic ether and diol, is a molecule of significant interest in synthetic organic chemistry and pharmaceutical development. As a versatile chiral building block, it serves as a key intermediate in the synthesis of various biologically active molecules, including beta-adrenergic blocking agents. Its specific stereochemistry and functional groups—a hydroxyl group at the primary and secondary positions and a phenyl ether linkage—dictate its reactivity and physical behavior.

This guide provides a comprehensive overview of the core physical properties of (S)-3-phenoxypropane-1,2-diol. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application in laboratory and industrial settings. The subsequent sections detail its key physical constants, solubility characteristics, and the experimental protocols for their determination, ensuring a blend of theoretical knowledge and practical application.

Core Physicochemical Data Summary

The fundamental physical properties of (S)-3-phenoxypropane-1,2-diol are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.

| Physical Property | Value | Notes |

| IUPAC Name | (S)-3-Phenoxypropane-1,2-diol | - |

| CAS Number | 16405-30-4 | - |

| Molecular Formula | C₉H₁₂O₃ | - |

| Molecular Weight | 168.19 g/mol | - |

| Appearance | White to off-white crystalline solid | At standard temperature and pressure |

| Melting Point | 51-54 °C | Often reported as a range |

| Boiling Point | 138-140 °C at 1 mmHg | Decomposes at atmospheric pressure |

| Density | 1.201 g/cm³ | - |

| Specific Rotation ([α]D) | -6.5 ° (c=1 in CHCl₃) | A key indicator of enantiomeric purity |

Detailed Analysis of Physical Properties

Melting Point and Crystalline Structure

The melting point of (S)-3-phenoxypropane-1,2-diol is consistently reported in the range of 51-54 °C. This relatively low melting point is indicative of moderate intermolecular forces, primarily hydrogen bonding from the two hydroxyl groups and van der Waals interactions from the phenyl ring. The range in the melting point suggests that the purity of the sample can significantly influence the observed value; impurities typically depress and broaden the melting range. For synthetic applications, a sharp melting point within this range is a reliable indicator of high purity.

Boiling Point and Thermal Stability

The compound exhibits a boiling point of 138-140 °C under reduced pressure (1 mmHg). Attempting to distill (S)-3-phenoxypropane-1,2-diol at atmospheric pressure will likely lead to decomposition due to its relatively high molecular weight and the presence of hydroxyl groups, which can facilitate side reactions at elevated temperatures. Vacuum distillation is, therefore, the required method for purification via distillation.

Solubility Profile

The solubility of a compound is paramount for its use in reactions, formulations, and purification processes. (S)-3-phenoxypropane-1,2-diol possesses both hydrophilic (diol) and lipophilic (phenoxy) moieties, giving it a balanced solubility profile.

-

Polar Protic Solvents: It is readily soluble in solvents like methanol, ethanol, and water due to strong hydrogen bonding interactions between the diol functional groups and the solvent molecules.

-

Polar Aprotic Solvents: It shows good solubility in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.

-

Non-Polar Solvents: Solubility is limited in non-polar solvents like hexanes and toluene. However, it is soluble in moderately polar solvents like chloroform (CHCl₃), which is often used as a solvent for measuring its optical rotation.

This solubility profile makes it suitable for a wide range of reaction conditions and facilitates its purification by either crystallization from a mixed solvent system or extraction.

Chiroptical Properties: Specific Rotation

As a chiral molecule, the most critical physical property for distinguishing the (S)-enantiomer from its (R)-counterpart is its specific optical rotation. The specific rotation is a measure of a compound's ability to rotate the plane of polarized light. For (S)-3-phenoxypropane-1,2-diol, the value is typically reported as -6.5 degrees, measured at the sodium D-line (589 nm) with a concentration of 1 g/100mL in chloroform. A positive value would indicate the presence of the (R)-enantiomer. Polarimetry is, therefore, an essential quality control technique to verify the stereochemical identity and enantiomeric excess of the material.

Experimental Protocols and Methodologies

Accurate determination of physical properties is fundamental to chemical characterization. The following section outlines the standard operating procedures for measuring the key properties of (S)-3-phenoxypropane-1,2-diol.

Protocol 1: Determination of Melting Point

The melting point is determined using a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry (S)-3-phenoxypropane-1,2-diol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Profile: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 40 °C).

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

The workflow for this process is illustrated below.

Caption: Workflow for Melting Point Determination.

Protocol 2: Measurement of Specific Rotation

This protocol uses a polarimeter to confirm the enantiomeric identity.

Methodology:

-

Solution Preparation: Accurately weigh approximately 100 mg of (S)-3-phenoxypropane-1,2-diol and dissolve it in a 10 mL volumetric flask using chloroform (CHCl₃) as the solvent. Ensure the sample is fully dissolved and the solution is homogeneous. This creates a solution with a concentration (c) of approximately 0.01 g/mL or 1 g/100mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with pure chloroform. The reading should be zeroed.

-

Sample Measurement: Rinse and fill the polarimeter cell (path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Take at least three readings and average them.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) Where:

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length in decimeters (dm)

-

The logical relationship for ensuring enantiomeric purity is outlined below.

Caption: Logic for Chiral Purity Verification.

Conclusion

The physical properties of (S)-3-phenoxypropane-1,2-diol—from its melting and boiling points to its specific solubility and chiroptical activity—are defining characteristics that govern its handling, purification, and application in chemical synthesis. A thorough understanding and precise measurement of these properties are essential for any researcher or scientist working with this valuable chiral intermediate. The protocols and data presented in this guide serve as a foundational reference for ensuring the quality, purity, and correct stereochemical identity of (S)-3-phenoxypropane-1,2-diol in a research and development context.

The Pivotal Role of (2S)-3-Phenoxypropane-1,2-diol as a Chiral Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control in drug design and manufacturing. Within this context, chiral building blocks, or synthons, serve as foundational pillars for the construction of complex, single-enantiomer drug molecules. Among these, (2S)-3-phenoxypropane-1,2-diol has emerged as a versatile and highly valuable synthon, particularly in the synthesis of a class of drugs with profound therapeutic impact: the β-adrenergic blockers. This guide provides a comprehensive technical overview of the synthesis, applications, and strategic importance of this compound, offering field-proven insights for professionals in drug discovery and development.

The Strategic Imperative for Chiral Purity: The Case of β-Blockers

β-adrenergic blocking agents are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] A common structural feature of many β-blockers is a 3-aryloxy-1-alkylamino-2-propanol backbone.[2] The stereochemistry at the C2 position of this propanol moiety is critical for therapeutic efficacy. For instance, in the case of the widely prescribed β-blocker propranolol, the (S)-enantiomer is approximately 100 times more potent in its β-blocking activity than the (R)-enantiomer.[2] This stark difference underscores the importance of asymmetric synthesis to produce the desired single-enantiomer drug, thereby maximizing therapeutic benefit and minimizing potential off-target effects.

Properties and Specifications of this compound

This compound is an aromatic ether with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 139165-57-4 | [3] |

| Appearance | White powder or solid | [4] |

Key Synthetic Strategies for this compound

The efficient and stereocontrolled synthesis of this compound is paramount to its utility. Several robust strategies have been developed, each with its own merits and considerations. The choice of a particular synthetic route often depends on factors such as the desired scale of production, cost of reagents, and the required enantiomeric purity.

Sharpless Asymmetric Dihydroxylation of Allyl Phenyl Ether

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and predictable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[5][6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the alkene.[5] The use of pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, simplifies the procedure and ensures high enantioselectivity.[6] For the synthesis of this compound, the starting material is allyl phenyl ether, which can be readily prepared from sodium phenoxide and allyl bromide.

The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome. A mnemonic can be used to predict the facial selectivity of the dihydroxylation.[5]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Allyl Phenyl Ether

-

Preparation: In a suitable reaction vessel, prepare a solvent mixture of tert-butanol and water (1:1).

-

Reagent Addition: To the solvent mixture, add the appropriate AD-mix (AD-mix-β for the (S)-diol) and stir until two clear phases are formed.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Substrate Addition: Add allyl phenyl ether to the cooled mixture. If the reaction is sluggish, methanesulfonamide can be added to accelerate the catalytic cycle.

-

Reaction: Stir the mixture vigorously at 0 °C for 6-24 hours, monitoring the consumption of the alkene by thin-layer chromatography (TLC).

-

Quenching: Upon completion, add solid sodium sulfite and warm the mixture to room temperature. Stir for an additional hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[5]

Caption: Sharpless Asymmetric Dihydroxylation of Allyl Phenyl Ether.

Kinetic Resolution of Racemic 3-Phenoxypropane-1,2-diol and its Precursors

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

Lipases are commonly used biocatalysts for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity and mild reaction conditions.[7] For instance, the racemic mixture of 1-(isopropylamine)-3-phenoxy-2-propanol, a derivative of our target molecule, can be resolved using lipase from Candida rugosa with isopropenyl acetate as an acylating agent.[8] This approach can be adapted to resolve racemic 3-phenoxypropane-1,2-diol through selective acylation of one enantiomer.

Experimental Protocol: General Enzymatic Kinetic Resolution

-

Reaction Setup: Dissolve racemic 3-phenoxypropane-1,2-diol in a suitable organic solvent (e.g., toluene).

-

Enzyme and Acyl Donor Addition: Add the lipase (e.g., Candida rugosa lipase) and an acyl donor (e.g., isopropenyl acetate).

-

Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining diol and the formed ester.

-

Work-up: Once the desired ee is reached (typically around 50% conversion for optimal ee of both product and remaining starting material), filter off the enzyme.

-

Separation: Separate the unreacted this compound from its acylated (R)-enantiomer by column chromatography.

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound | C9H12O3 | CID 853635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-PHENOXYPROPANE-1,2-DIOL | CAS 538-43-2 [matrix-fine-chemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Stereochemistry of 3-phenoxypropane-1,2-diol

An In-Depth Technical Guide to the Stereochemistry of 3-Phenoxypropane-1,2-diol: Synthesis, Analysis, and Implications

Executive Summary

3-Phenoxypropane-1,2-diol is a member of the aryloxypropanediol class of compounds, a structural motif of significant interest in medicinal chemistry.[1] While its isomers, such as the widely-used expectorant Guaifenesin, are well-documented, 3-phenoxypropane-1,2-diol remains a less-explored molecule.[1][2] Its structure contains a single stereocenter, meaning it exists as a pair of enantiomers. The profound differences in pharmacological activity, metabolism, and toxicity between enantiomers of a chiral drug are well-established, making the ability to synthesize and analyze stereochemically pure compounds a critical requirement in drug development.[3]

This guide provides a comprehensive technical overview of the stereochemistry of 3-phenoxypropane-1,2-diol. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to synthesize, separate, and characterize the individual enantiomers of this chiral building block. We will delve into the foundational principles of its chirality, present a practical method for its stereoselective synthesis, and provide detailed, validated protocols for its stereochemical analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundational Stereochemistry of 3-Phenoxypropane-1,2-diol

The core of 3-phenoxypropane-1,2-diol's stereochemistry lies in the carbon atom at the second position (C2) of the propane chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a hydroxymethyl group (-CH₂OH), and a phenoxymethyl group (-OCH₂Ph). This asymmetry makes the C2 carbon a chiral center, giving rise to two non-superimposable mirror-image isomers, known as enantiomers.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. While they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors and enzymes.

Sources

Literature review of (2S)-3-phenoxypropane-1,2-diol applications

An In-Depth Technical Guide to the Applications of (2S)-3-phenoxypropane-1,2-diol: A Key Chiral Synthon in Pharmaceutical Development

Executive Summary

This compound is a chiral aromatic ether of significant value in medicinal and synthetic chemistry.[1] Its stereospecific structure makes it a crucial chiral building block, primarily utilized in the enantioselective synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, with a primary focus on its synthesis and its pivotal role as a precursor in the development of beta-adrenergic blockers ((S)-β-blockers). We will delve into various synthetic methodologies, including chiral pool synthesis and biocatalytic resolution, offering detailed protocols and a comparative analysis. Furthermore, this guide elucidates the mechanistic basis for its application in drug development, supported by workflow diagrams and case studies for researchers, scientists, and professionals in the field.

Section 1: Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, also known as (S)-3-Phenoxypropane-1,2-diol, is the (S)-enantiomer of 3-phenoxypropane-1,2-diol.[1] The presence of a chiral center at the C2 position of the propanediol backbone is fundamental to its utility in stereospecific synthesis. The racemic mixture, 3-phenoxypropane-1,2-diol, is also referred to as Phenylglyceryl ether.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | (S)-3-Phenoxypropane-1,2-diol, (S)-Glycerol α-phenyl ether | PubChem[1][2] |

| CAS Number | 139165-57-4 | PubChem[1] |

| Molecular Formula | C₉H₁₂O₃ | PubChem[1] |

| Molecular Weight | 168.19 g/mol | PubChem[1] |

| Appearance | Varies (typically a solid or viscous liquid) | N/A |

| SMILES | C1=CC=C(C=C1)OCO | PubChem[1] |

The Importance of Chirality: The (S)-Enantiomer in Pharmacology

In pharmacology, the three-dimensional structure of a molecule is critical for its interaction with biological targets like receptors and enzymes. For many classes of drugs, including beta-blockers, one enantiomer exhibits significantly higher therapeutic activity than the other. The less active or inactive enantiomer (distomer) can be inert, contribute to side effects, or even have opposing effects.

Most beta-blockers demonstrate stereoselectivity, with the (S)-enantiomer being up to 100 times more potent in blocking the β-adrenergic receptor than the (R)-enantiomer.[3] Consequently, the synthesis of enantiomerically pure (S)-β-blockers is highly desirable to maximize efficacy and minimize off-target effects and patient burden. This necessity drives the demand for chiral building blocks like this compound, which can introduce the required stereocenter early in the synthetic sequence, ensuring the final product has the correct configuration.

Section 2: Synthesis of this compound

The production of enantiomerically pure this compound is paramount. Several strategies have been developed to achieve high enantiomeric excess (ee). The choice of method often depends on factors like scalability, cost, and the availability of starting materials.

Rationale for Enantioselective Synthesis

Synthesizing a single enantiomer from the outset is often more efficient and cost-effective than resolving a racemic mixture at a later stage. Enantioselective synthesis avoids the "loss" of 50% of the material as the undesired enantiomer and simplifies downstream purification and regulatory processes.

Key Synthetic Strategies

Strategy A: Chiral Pool Synthesis (from D-Mannitol)

This approach utilizes a readily available and inexpensive chiral starting material from nature's "chiral pool," such as D-mannitol, to construct the target molecule. The inherent chirality of the starting material is transferred through a series of chemical transformations.

-

Causality Behind Experimental Choices: D-mannitol is an ideal starting point because its stereocenters can be selectively manipulated to yield derivatives like 2,3-O-isopropylidene-D-glyceraldehyde. This intermediate's aldehyde group is then susceptible to nucleophilic attack by a phenoxy-containing group (e.g., via a Grignard reagent), setting the stage for the desired propanediol backbone with the correct stereochemistry. Subsequent deprotection steps yield the final diol.[4]

Experimental Protocol: Synthesis from D-Mannitol (Conceptual)

-

Preparation of 2,3-O-isopropylidene-D-glyceraldehyde: Oxidatively cleave D-mannitol to form the protected glyceraldehyde. This is a standard procedure in carbohydrate chemistry.

-

Grignard Reaction: Prepare a Grignard reagent from a suitable brominated phenol derivative. React this with the glyceraldehyde from Step 1. The nucleophilic addition to the carbonyl group establishes the new C-C bond and hydroxyl group.

-

Deprotection and Hydrogenolysis: The resulting diastereomeric mixture is often subjected to reactions that remove protecting groups. For instance, a Ph₃P-catalyzed reaction followed by Pd/C-catalyzed hydrogenolysis can yield the desired diol.[4]

-

Purification: The final product is purified using column chromatography to achieve high chemical and enantiomeric purity.

Sources

Biological activity of substituted phenoxypropane-1,2-diols

An In-Depth Technical Guide to the Biological Activity of Substituted Phenoxypropane-1,2-diols

Executive Summary

The 3-phenoxypropane-1,2-diol scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. Its structural simplicity, synthetic accessibility, and capacity for diverse substitutions make it a privileged pharmacophore. This guide provides a comprehensive exploration of the varied biological activities exhibited by substituted phenoxypropane-1,2-diols. We will delve into the key structure-activity relationships (SAR) that govern their function as beta-adrenergic blockers, antimicrobial agents, anti-inflammatory compounds, and central nervous system modulators. By synthesizing data from seminal and contemporary research, this document explains the causality behind experimental design and provides detailed, field-proven protocols for the evaluation of these versatile compounds.

The Phenoxypropane-1,2-diol Scaffold: A Privileged Structure in Drug Discovery

The core structure, consisting of a phenyl ring linked via an ether bond to a propane-1,2-diol moiety, provides an ideal framework for therapeutic design. The aromatic ring allows for a wide range of substitutions (e.g., alkyl, alkoxy, halogen) that can modulate lipophilicity, electronic distribution, and steric profile. The propane-1,2-diol chain is critical, with its hydroxyl groups often serving as key hydrogen bonding participants in receptor interactions. Furthermore, the ether linkage provides stability and appropriate spacing between the aromatic system and functional groups on the propanol backbone.

Historically, this scaffold gained prominence with compounds like Guaifenesin (3-(2-Methoxyphenoxy)propane-1,2-diol), a widely used expectorant, and Mephenesin, a centrally acting muscle relaxant.[1][2] This early success spurred extensive investigation, leading to the discovery of potent beta-blockers, antimicrobials, and other therapeutic classes, establishing the phenoxypropane-1,2-diol as a truly versatile and enduring scaffold in drug development.

General Synthesis Pathway

The synthesis of substituted phenoxypropane-1,2-diols is typically achieved through a straightforward and high-yielding nucleophilic substitution reaction. This process allows for the systematic variation of substituents on the phenoxy ring, which is fundamental to exploring the structure-activity relationship.

The most common method involves the reaction of a substituted phenol with an epoxide, such as epichlorohydrin or glycidol, under basic conditions.[1][3] This opens the epoxide ring to form a glycidyl ether intermediate, which is then hydrolyzed to the final diol. This robust methodology provides the foundation for creating diverse chemical libraries for biological screening.

Caption: General synthetic workflow for phenoxypropane-1,2-diols.

Key Biological Activities and Structure-Activity Relationships (SAR)

The true power of the phenoxypropane-1,2-diol scaffold lies in its ability to be tailored for a wide range of biological targets. By modifying the substituents on the aromatic ring and the side chain, researchers can fine-tune the compound's activity.

Beta-Adrenergic Blocking Activity

Perhaps the most well-known application of this scaffold is in the development of β-blockers. These drugs are critical in managing cardiovascular conditions like hypertension and angina. In these analogues, the 1,2-diol is typically part of a 3-amino-1-phenoxy-2-propanol structure.

-

Mechanism of Action: These compounds act as competitive antagonists at β-adrenergic receptors. The phenoxy group anchors the molecule to the receptor, while the aminopropanol side chain interacts with key residues in the binding pocket, mimicking the endogenous ligands, epinephrine and norepinephrine.

-

Structure-Activity Relationship (SAR):

-

Amine Substituent: The nature of the alkyl group on the nitrogen atom is crucial for potency and selectivity. Bulky groups like isopropyl or tert-butyl generally confer high β-receptor affinity.[4] For example, a tert-butyl derivative was found to be more active than the corresponding isopropyl derivative.[4]

-

Aromatic Substitution: Substitutions on the phenyl ring, particularly at the para-position, can influence cardioselectivity (β1 vs. β2). The addition of substituted-amido groups to the alkylamino moiety has been shown to confer remarkable cardioselectivity, with many compounds being more potent than propranolol.[5]

-

Stereochemistry: The hydroxyl group on the propanol chain creates a chiral center. The (S)-enantiomer is consistently found to be the more active β-blocker.

-

Antimicrobial Activity

Several substituted 1,2-diols have demonstrated significant activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

-

Mechanism of Action: While not always fully elucidated, the primary mechanism for many diols is the disruption of the microbial cell membrane.[7][8] The lipophilic phenoxy portion of the molecule intercalates into the lipid bilayer, increasing its permeability and leading to the leakage of essential cellular components and eventual cell death.[8]

-

Structure-Activity Relationship (SAR):

-

Lipophilicity: Antimicrobial potency is often correlated with the lipophilicity of the aromatic substituent. Longer alkyl chains or halogen substitutions can enhance membrane disruption.

-

Hydroxyl Position: Studies on aliphatic diols have shown that 1,2-diols are generally more effective antimicrobial agents than their 1,3-diol counterparts, suggesting that the specific arrangement of the hydroxyl groups is critical for their interaction with the cell membrane or other microbial targets.[7][9] Certain novel 1,2-diols have shown very high activity against Vibrio cholera, and specific derivatives were highly effective against the fungi Candida albicans and Aspergillus flavus.[6]

-

Anti-inflammatory Activity

Recent research has uncovered potent anti-inflammatory properties in this class of compounds, opening new avenues for therapeutic development in inflammatory diseases.

-

Mechanism of Action: A notable example, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, was found to suppress inflammatory responses by inhibiting multiple kinases.[10] This compound effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing key inflammatory signaling pathways, including Syk/NF-κB, IKKɛ/IRF-3, and p38/AP-1 in lipopolysaccharide (LPS)-activated macrophages.[10]

-

Structure-Activity Relationship (SAR): The bulky, lipophilic tert-octyl group at the para position of the phenyl ring appears to be a key determinant of this anti-inflammatory activity, likely enhancing its interaction with the kinase targets.[10] In vivo studies confirmed its efficacy in models of colitis, gastritis, and ear edema, with no significant acute toxicity observed.[10]

Caption: Inhibition of key inflammatory signaling pathways.

Central Nervous System (CNS) Activity

Derivatives of this scaffold, such as Guaifenesin and the related compound Mephenoxalone, exhibit CNS activity, primarily as muscle relaxants and mild anxiolytics.[1]

-

Mechanism of Action: The CNS depressant effects are thought to arise from the depression of the polysynaptic reflex arc in the spinal cord, which leads to a reduction in muscle spasms.[1] This action involves the modulation of neuronal signaling within the central nervous system.

-

Anticonvulsant Potential: The structural similarities to known anticonvulsants have prompted investigation into this area. While phenoxypropane-1,2-diols themselves are not primary anticonvulsants, related structures have shown broad-spectrum activity in animal seizure models like the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests.[11][12][13] This suggests that the core scaffold could be a valuable starting point for developing novel anticonvulsant agents.

Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential. The choice of assay is dictated by the target biological activity.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a robust and visually intuitive way to screen compounds for antimicrobial activity. The causality is direct: a larger zone of inhibition indicates greater potency against the test organism.

-

Preparation of Media and Inoculum:

-

Prepare sterile Nutrient Agar and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Prepare a standardized microbial inoculum (e.g., a 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[6]

-

Evenly swab the entire surface of the agar plate with the prepared inoculum to create a lawn of bacteria.

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Ensure the solvent itself does not have antimicrobial activity by running a solvent-only control.

-

Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into a separate well. Include a positive control (a known antibiotic) and a negative control (solvent).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

-

-

Self-Validation: The protocol is validated by the clear zone of inhibition for the positive control and the absence of a zone for the negative (solvent) control.

Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Test)

The MES test is a gold-standard model for identifying compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.

-

Animal Preparation and Dosing:

-

Use adult mice (e.g., Swiss albino) of a specific weight range. Allow them to acclimatize to the laboratory environment.

-

Administer the test compound intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg).[11] A vehicle control group (e.g., saline or 1% CMC solution) and a positive control group (e.g., Diazepam, Valproic Acid) must be included.[12][14]

-

Wait for a specific pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption and distribution.

-

-

Seizure Induction:

-

Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. This current is suprathreshold and will induce a maximal seizure in unprotected animals.

-

-

Observation and Endpoint:

-

The primary endpoint is the abolition of the hind limb tonic extension (HLTE) phase of the seizure. An animal is considered protected if it does not exhibit HLTE.

-

Record the number of protected animals in each group.

-

-

Causality and Validation: The rationale is that an effective anticonvulsant will prevent the neuronal discharge from spreading through the brain, thus blocking the tonic extension phase. The test is validated if the vehicle control group consistently exhibits HLTE and the positive control group shows significant protection.

Data Summary

To facilitate comparison, the biological activities of representative substituted phenoxypropane-1,2-diols are summarized below.

Table 1: Beta-Adrenergic Blocking Activity of Thymol-Derived Analogues

| Compound ID | Amine Substituent | Receptor Binding Assay | In Vivo Effect | Reference |

|---|---|---|---|---|

| 5 | Isopropylamino | Non-selective β-receptor affinity | Antagonized isoprenaline-induced tachycardia at 100 µg/kg | [4] |

| 6 | tert-Butylamino | Non-selective β-receptor affinity, comparable to propranolol | Antagonized isoprenaline-induced tachycardia at 50 µg/kg (more active than 5 ) |[4] |

Table 2: Anti-inflammatory Activity of a Substituted Phenoxypropane-1,2-diol

| Compound | Key Target Pathways | In Vitro Effect | In Vivo Models | Reference |

|---|

| 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol | Syk/NF-κB, IKKɛ/IRF-3, p38/AP-1 | High nitric oxide (NO) inhibitory activity in LPS-activated macrophages | Ameliorated symptoms in colitis, gastritis, and ear edema models |[10] |

Table 3: Anticonvulsant Activity of Related Structures

| Compound Class | Test Model | Result | Implication for Scaffold | Reference |

|---|---|---|---|---|

| N-phenylacetamides | MES Test (mice) | ED₅₀ values ranging from 49.6 mg/kg | Demonstrates potential for CNS modulation | [11][13] |

| Pyrrolidine-2,5-diones | 6 Hz Test (mice) | ED₅₀ values as low as 28.2 mg/kg | Highlights potential for developing antiepileptics |[12] |

Conclusion and Future Perspectives

The substituted phenoxypropane-1,2-diol scaffold continues to be a remarkably fruitful area for drug discovery. Its synthetic tractability allows for the creation of vast and diverse compound libraries, while its structural features enable potent and selective interactions with a wide array of biological targets. The established success in beta-blockers and the emerging potential in antimicrobial and anti-inflammatory applications underscore its versatility.

Future research should focus on leveraging computational modeling to better predict SAR and design next-generation compounds with improved potency and safety profiles. Exploring novel substitutions and hybrid molecules that combine the phenoxypropane-1,2-diol core with other pharmacophores could unlock new therapeutic activities. Given the scaffold's proven track record, it will undoubtedly remain a significant focus of medicinal chemistry efforts for years to come.

References

- Discovery and history of 3-(3-Methoxyphenoxy)propane-1,2-diol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXRzhDJc_bKARmn-d0O2WGwYAT6LOIZm-UPdqcZuLNomaEn-7-iOvJrkyC__Kq5uA5A5nD_Gh46m54ZpnlkYO11u713Sz0XY8qqEIwPI1qJ1QCxi5CdntTjbe1P79AVOmCGURpecFIoR3i_0ktuIkymiFKR95tv9_iqgH5UkDddF6bzUBif2lVpPvVFrgArfQBlKk6-BCXZNk=]

- Yu, T., Shim, J., Yang, Y., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540-51. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkC8ydcOWkqSsSQ9jiOoYr6cPdjukajCrcSYZzXB0DvNxbny6PeOIjWS-dsoLOXMQvkd0PSocrY736nPJ5-FamE8kYs20AT32WYyaFIxdVizDRdf2SkYQI6GuwPBiSvKCGbJxN]

- Ladona, M. G., Bujons, J., Messeguer, A., et al. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical Research in Toxicology, 14(5), 542-51. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtt0_POWzxuzzmhHy6TEoLTt1W9QC7dLJpjK06hpMzVa2wKTXjGwFKumINzggJAPpF6xIYC7Y6mdVLDa-TY81JumdgJYtCScezOvYnbjrMOHT_MrQXYKMbCxDDk6FvT3IQHdDY]

- Jindal, D. P., Singh, B., Kumar, M., & Kaur, R. (2003). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Arzneimittel-Forschung, 53(5), 339-45. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcilUPoZ-XCXexjA_2Si6BA7CUcsTrFSa0qqVEOMKxP3JJYa-WvDCT54m_NlSo0-9Tr3-fuZaec9TRBBWH57QkApytrEbkn2IE6Py2NIrwwruSVqhoXvE-HwdI_BGnQ0KxbS8=]

- PubChem. (n.d.). 3-Phenoxy-1,2-propanediol. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnA2CX_ZIr7JBSxzHSXJeOzL09-cUhwuoL5TinEFs5senJTF8kO1g4k-Uooi8oDvi9Qs9gFX3Vbt9xf2Vbt4Q1UajQFzbh1eaUY0uBeqdGCzHJqkDeCoQLfAaOCXGOUroV9Rf0uol9fLdENtr1O3LUFDJJ0VtPbMvcXjtmEC8=]

- Wang, Y., Lu, Y., & Yao, X. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 7), o1999–o2000. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElyc8EQzfIjmSYSdN-VV4084JxuHGP0YQ6IRUo0B_GCBBsJqqPWP7RmFm33AyzWwVYO0GtJDymSvuiE7UVCPovDqvSpapRiBtHpCFJiWfMpvbidMSErMXvQhlAuCWFRmM3IXZ5-7oDcLj8M7_2UDBL8IgEYv6lrbYgGT0u1N21FFnlzjr2oEpMJN1Q_MFGM2Ew]

- Srinivas, K., & Kumar, K. A. (2012). Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Journal of Chemical and Pharmaceutical Research, 4(1), 470-474. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU09awNd0yBiWuxjSAwP1mXKizFDDol3RvKFNTB698hPh7z-vVxh28ACQhL0nPkiirzWMRRBDiCFwV1Lfj0DSdwUgTdNe-tKZw_mvd15ah2ivn4hha3c8iN8NjpTEsRN4Q86JL4ACm1TP8T7oow7Ly1Ln3WvaeY_q1-CQZJgFEQRUa0EdF3KDuiVHxrZq2peVvm4j9TO5HymQOCHh3Gxcz]

- Smith, L. H., & Nisbet, L. J. (1980). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 23(7), 745-50. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHYheWRT9U1vWPsv_H-preNU6ZuEarH1aM7M_gv5SL_DsXaacCJ3gz7HwC9DfyJzedb9Lw7IUF0AQyU90FKx1ZiZlu35sTNUu2_rXiJuCpWtT_geiU23m2XYje_qYX_KFt]

- Kihumbu, M., Doderer, K., Hauer, B., & Kittelmann, M. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. Tetrahedron: Asymmetry, 13(12), 1271-1275. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMpePq1MevHnsh1z7yJhS6flB3SphSltSQJpLV-wourA4FcJFsX0w1RsUK8peqfjG0ZiUnmnxMNFzb-tnylITZGIQB-5hYDKq3NiT7BKczsivJBN9oYvPfPRjK3jGooPWGmG51Riy7vbkCbD2uuz3U4sZL99awuv9rL1AEpVOTHU0Pdka44gGlB8gnbjN6IYOQbayBOs8UzhKLrIOR7OIbPE3Cglz-EnfdkI9ognqAZCc=]

- PubChem. (n.d.). (2S)-3-phenoxypropane-1,2-diol. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvtof5ZIOXrCX7mwOnaNxixeET5XPz3h27WeHy-QjVMtSCe8_hBJ3OzF2ob2uy6I3J5DtX454_7lRvqUCos3yKvAtIFXWAnVp_rFxs3PkA0mA-d2StC09efr-eAAryNLDhg3Nt5MlDVGnWTQ==]

- Smith, L. H., & Stephenson, J. S. (1981). Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 24(5), 549-55. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjXbyRqQk3xG7pvOJYTyXiyLa7tVIHAG3j7ot_UAjvzrS0cpJztt68vumxg84eIR_-t-2uurVrFTRB9ipGG_YFhvmzDBUCkQJSpccKDqE1Z9cXgn15o1wks5pzHcvYAyrNd1I=]

- Akedo, M., Sugiura, T., & Shoun, H. (1983). Antimicrobial action of aliphatic diols and their esters. Journal of the American Oil Chemists' Society, 60(6), 1198-1202. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEagS7B9YiDSlpIJAW_XXs4EcVqO-gI38QdLWI46ezNjpGghkiSzWfw-tmimNWi7FPlrVHtV3nvxq7c8yk8NJTZYQxa55225oU5gscsLDzElPL8gXyibqFahMVLDCyxC_Y4iAF085JGdfq67o2Zp_lqU_SlqaXdIW21sfe--xDiMANzvy1rFl2An75IxP5DmwXvFbLCo8ejDzB8EBounkgkUOY0TvUa]

- Martínez-Cabot, A., Castell, J. V., & Messeguer, A. (2001). Metabolism of ( R )- and ( S )-3-(Phenylamino)propane-1,2-diol in C57BL/6- and A/J-Strain Mice. Identification of New Metabolites with Potential Toxicological Significance to the Toxic Oil Syndrome. Chemical Research in Toxicology, 14(5), 542-551. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMNqL_NgnhTZNww8G1HkzZvEzriHE9S7KU2WyqNmXTxfljLkNVY1E2LjV6acv08p38YmYd_TxjK9ZMvBMufaZSSYkakl_jamAkWzTMVdBN-ygDO9TMYngWmUAQKH76XSOJj-bVXuvk74MslmaMPS3dasxjRYsQSEDDCd-QMvYsqWzFsH-ErY0DVWCGTyiNRXZtRsveL0Uv665ulLinpqVu79u-hrjbH6J52VkkPgtSGLDlHRspGxpJrvjQhDi94ts3K7D-G89b4SuC3a4A5M_kGmV7kDM-VBLZjZkvcSoI125mBoWBHbm7kHQiYOz1X0VV8q7AhnQW4XUU571lxWIGJqMJv8QqrxLJK2xE0mirVKbk233e24MBxfSnkQQBNymxW3qzRfOp]

- O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2BxfVNyaeKdQD6WsXxZ1S2-QzF8DmmGBHyha5KWT9Cjfe4ZEvUtTMjx6DVVaTR5kCB0lOcpdlYlRES82IdS87lIE4ykF8erFJezz1lPy-ttpvrWuYCtH_sGLC3t6f5WX2]

- Burilov, A. A., Mironova, D. A., Mironov, V. F., et al. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Molbank, 2023(4), M1747. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELnVX6VSIufLf7_CVsOzmHN1BZapaHIPFa1s3k_zfGCHOz0zkNWb5FMkqd28fZXa79Xl8D9ej3DqAFUoGObiT2mttJeMhS2FM-BYx__Cx7awAs6TCM-ndsv04b3njO2bEMIPvWYXQxwjGbUNQkZ-Xn_Onkj4YmSsB39e-V4fX7NW9oEU79-l0Tyik0Nzin6LtkG1aIUqBA]

- Kamiński, K., Obniska, J., Wiklik, B., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhlv4hQQXV8Rs_J6TIgR1TUOaNGy5qICCiBaLiyKETZPFMpc3RssQRngOThvbhDBkbCdabLn6mcKgaxSkf4U_UpPH6i0grJ8_-bGy2Ytsy3vRjLAWbbaqCIAZ3YI1GYa7lFwN_8A==]

- Stasiak, A., Rapacz, A., Wujec, M., & Obniska, J. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(24), 5920. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-eT8tsusrDSNzAJVCSPtjtblCrYlDtSaW2GSiJ7wCXPqu76QoSrvJN0ZW54DpwL6KjpLlF0MPdB34pheaec3A5oLodWyMQ47QPlV9xm2uAM1o_7EAVxQyqd1Tf9ibD9egebE=]

- Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2008). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 7(4), 247-252. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9cGagJIIoVbDWwhtG-JPjQ_ZSQ_PC8xTD5Qeyx2EiUV7y9gdTxZ6lJ0tYyU9Sww0pGAiDmQQSR9pbIJQ5STwOagrM1PluWgoOppeF0eApvPImveXGIw7xpq8UWYsQmrphvIWP1Ex0-6C3Dlw=]

- Al-Qatati, A., Castell, J. V., & Messeguer, A. (2007). In vitro bioactivation of 3-(N-phenylamino)propane-1,2-diol by human and rat liver microsomes and recombinant P450 enzymes. Implications for toxic oil syndrome. Chemical Research in Toxicology, 20(8), 1218-24. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNcmMLGRrtJFRZBwLBuDBnZG1kVnPR7p0ezf58oCRRy7Ql-sKlsmikDOnuRG1n9CEXR-oAOETbvOVnektSlqaNwO009VVWC_6GWArHVpzPWZFvEW2ywKrk4z0zrVIJnNbhoSYs]

- Pinheiro, A. D., D'Arrigo, G., de Souza, J. D., et al. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 12, 650223. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqkMOQjXInNliqsXsWQW2oMIm5tsQ8nxshKmk1RM4LekQ1p44OuxY31UVGKC-yMItSHtyqVVt9iz5yULNM6bOSKMudVeUE8NbqdpZOpUMdryc_iDqEDJg6DqcT1LjYDU-M2j_RB1foNosM2u0=]

- Kamiński, K., Obniska, J., Wiklik, B., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTmm-IEOJ2CWz5UIEkhzPHwnvI_l_s4rW5fsL6dURf_e40p7OOCVvmUvLdY7eao1WT-LhmXDxeyGTwoY1HWW_6EI0KO2iCtj87_26SKjXEH28n6EufaqV9NpcFol5jbj7SpjZ-]

- Gade, S. R., & Shinde, D. B. (2014). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). International Journal of ChemTech Research, 6(13), 5275-5281. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEltok0PYPslQTH_uuKzcj822m2tCw60ZRF4aTQGHbY5sQ6xRFxDxFf9-QKmutGwWpkE8zs6YqbQjKtikNdQNBpuCcOAaQIBJU0Re5W5C-9Jzush8Vmhbthr7c-Ege8Uvl3J6eD2lJDzSa4vymWp8BU1i2BmuP82nqN8krjjw==]

- O'Lenick, A. J. Jr. (2015). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Journal of Surfactants and Detergents, 18(6), 941-944. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsgwiSCW5e4WOFYMFe1TO-dqtm4amBU70djJ3qWfaUyMYCDLmShuTqttewsHk9ReRO9__hN5mBBrURG1iU5KDdT0gj-zE1Ke5VLwfOG8uSXFy2CFjN_EsgRufCKQWplgVfQqZu]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]